molecular formula C14H13IN2O2S B3918543 N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide

N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide

Cat. No.: B3918543
M. Wt: 400.24 g/mol
InChI Key: RHKBLYWFYRFIID-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as SRIH-105, and it belongs to the class of hydrazide derivatives.

Mechanism of Action

The mechanism of action of N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide involves the inhibition of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to induce apoptosis in cancer cells, which leads to their death. It also has anti-inflammatory and antioxidant properties, which help in reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on the body. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to cause oxidative stress and damage to cells. It also has anti-inflammatory properties, which help in reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide in lab experiments include its high yield, mild reaction conditions, and potential applications in various fields. However, the limitations include its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for the research on N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide. Some of these include:
1. Studying its potential applications in the treatment of other diseases, such as diabetes and neurodegenerative disorders.
2. Investigating its mechanism of action in more detail to understand its effects on various signaling pathways and enzymes.
3. Developing more efficient and cost-effective methods for its synthesis.
4. Studying its potential applications in drug delivery systems and nanotechnology.
Conclusion:
This compound is a promising compound that has shown potential applications in various fields of scientific research. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in drug delivery systems and nanotechnology.

Scientific Research Applications

N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.

Properties

IUPAC Name

N-[(E)-1-(3-iodophenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IN2O2S/c1-11(12-6-5-7-13(15)10-12)16-17-20(18,19)14-8-3-2-4-9-14/h2-10,17H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKBLYWFYRFIID-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=CC=C1)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=CC=C1)/C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide
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N'-[1-(3-iodophenyl)ethylidene]benzenesulfonohydrazide

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